
2,4-Di-tert-butylthiophene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butylthiophene 1-oxide is a heterocyclic compound that belongs to the thiophene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 2,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-tert-butylthiophene 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can revert the compound back to 2,4-Di-tert-butylthiophene.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dichloromethane, methanol, ethanol.
Major Products
Thiophene 1,1-dioxide: Formed through further oxidation.
2,4-Di-tert-butylthiophene: Formed through reduction.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential role in drug metabolism and as a metabolite of thienyl-containing pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2,4-Di-tert-butylthiophene 1-oxide involves its reactivity as a thiophene derivative. The oxygen atom at the 1 position increases the electron density on the sulfur atom, making the compound more reactive towards electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions. The compound can also act as a diene in Diels-Alder reactions, forming cycloadducts with electron-poor dienophiles .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Di-tert-butylthiophene S-oxide
- 2,3,4,5-Tetrakis(p-tolyl)thiophene S-oxide
- Thiophene 1,1-dioxide
Uniqueness
2,4-Di-tert-butylthiophene 1-oxide is unique due to the specific positioning of the tert-butyl groups, which influence its steric and electronic properties. This positioning makes it more reactive in certain chemical reactions compared to other thiophene oxides. Additionally, its stability and reactivity profile make it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
192462-20-7 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
2,4-ditert-butylthiophene 1-oxide |
InChI |
InChI=1S/C12H20OS/c1-11(2,3)9-7-10(12(4,5)6)14(13)8-9/h7-8H,1-6H3 |
Clave InChI |
MJRBEMYWWPMPCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CS1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


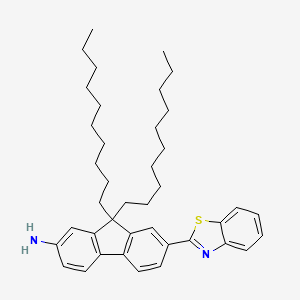
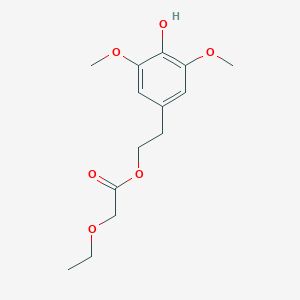
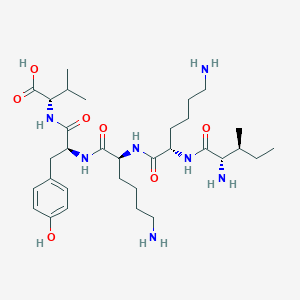

![N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine](/img/structure/B15166270.png)
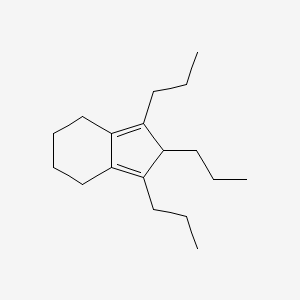
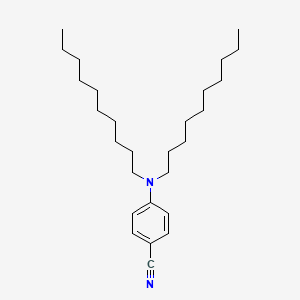
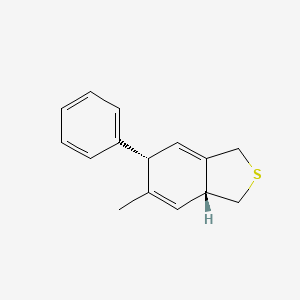
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)
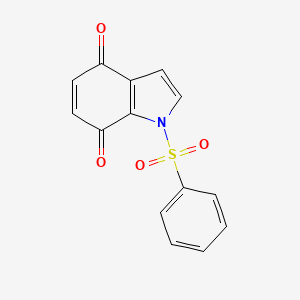
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
